4-(Decyloxy)phenyl 4-butoxybenzoate
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Overview
Description
4-(Decyloxy)phenyl 4-butoxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl ring substituted with a decyloxy group and a butoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)phenyl 4-butoxybenzoate typically involves the esterification of 4-(decyloxy)benzoic acid with 4-butoxyphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)phenyl 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones under specific conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or aldehydes.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
4-(Decyloxy)phenyl 4-butoxybenzoate has several scientific research applications:
Materials Science: It is used in the development of liquid crystal materials due to its mesogenic properties.
Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the formulation of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Decyloxy)phenyl 4-butoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active phenol and benzoic acid derivatives, which can then interact with biological pathways. The aromatic ring’s substituents influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzoic acid: Shares the decyloxy group but lacks the butoxybenzoate moiety.
4-(Butoxy)benzoic acid: Contains the butoxy group but lacks the decyloxyphenyl group.
4-(Decyloxy)phenyl 4-methoxybenzoate: Similar structure with a methoxy group instead of a butoxy group.
Uniqueness
4-(Decyloxy)phenyl 4-butoxybenzoate is unique due to its combination of decyloxy and butoxybenzoate groups, which impart specific chemical and physical properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
61313-97-1 |
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Molecular Formula |
C27H38O4 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
(4-decoxyphenyl) 4-butoxybenzoate |
InChI |
InChI=1S/C27H38O4/c1-3-5-7-8-9-10-11-12-22-30-25-17-19-26(20-18-25)31-27(28)23-13-15-24(16-14-23)29-21-6-4-2/h13-20H,3-12,21-22H2,1-2H3 |
InChI Key |
VMISOXIQKZZZOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
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